3-Bromo-5-(tert-butyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-tert-butylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-9(2,3)7-4-8(10)6-11-5-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZQADYGVBDTEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Bromo 5 Tert Butyl Pyridine and Analogues
Regioselective Bromination Strategies for Pyridine (B92270) Ring Functionalization
The functionalization of pyridine rings, particularly through bromination, is a cornerstone of heterocyclic chemistry. The inherent electronic properties of the pyridine ring—specifically its electron-deficient nature—present unique challenges and opportunities for chemists.
Electrophilic Aromatic Substitution Approaches on Pyridine Precursors
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds, but its application to pyridine is not straightforward. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, inductively withdrawing electron density and deactivating the ring towards electrophilic attack. gcwgandhinagar.comyoutube.com This reduced nucleophilicity means that significantly harsher reaction conditions are necessary compared to those used for benzene (B151609) and its derivatives. nsf.govnih.gov
Direct bromination of pyridine, for instance, requires high temperatures and the use of potent activating agents like oleum (B3057394) (sulfur trioxide in concentrated sulfuric acid). gcwgandhinagar.com Under these forcing conditions, substitution occurs preferentially at the C-3 and C-5 positions, as the intermediates formed by attack at these positions are less destabilized than those from attack at C-2, C-4, or C-6. youtube.compearson.com For example, the reaction of pyridine with bromine in the presence of oleum at 130°C yields 3-bromopyridine (B30812). gcwgandhinagar.comdavuniversity.org
To mitigate these harsh conditions, the pyridine ring can be activated prior to electrophilic substitution. One common strategy is the formation of a pyridine-N-oxide. gcwgandhinagar.com This modification increases the electron density of the ring, making it more susceptible to electrophilic attack. The presence of electron-donating groups already on the pyridine scaffold can also facilitate EAS by increasing the ring's nucleophilicity and lowering the activation energy of the reaction. youtube.com
| Precursor | Reagents | Conditions | Major Product | Yield | Reference |
| Pyridine | Br₂, Oleum | 130 °C | 3-Bromopyridine | 86% | davuniversity.org |
| Pyridine | Cl₂, AlCl₃ | 100 °C | 3-Chloropyridine | 33% | davuniversity.org |
Metal-Halogen Exchange Protocols for Selective Bromination
Metal-halogen exchange represents a powerful and widely used alternative for the regioselective functionalization of pyridines. znaturforsch.com This method typically involves the reaction of a polyhalogenated pyridine with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium) or a Grignard reagent (e.g., isopropylmagnesium chloride-lithium chloride complex, i-PrMgCl·LiCl). znaturforsch.commdpi.comsci-hub.se
This protocol is particularly useful for preparing specific isomers that are difficult to access through direct EAS. For instance, starting with 3,5-dibromopyridine (B18299), a selective metal-halogen exchange can be performed at one of the C-Br bonds. The choice of the organometallic reagent and the reaction conditions are critical for controlling the regioselectivity. znaturforsch.comarkat-usa.org Using i-PrMgCl·LiCl allows for the formation of the Grignard reagent, 5-bromo-3-pyridylmagnesium chloride, from 3,5-dibromopyridine. sci-hub.sethieme-connect.com This intermediate can then be trapped with an electrophile.
To avoid side reactions, such as nucleophilic attack on the pyridine ring itself, these exchanges are often conducted at low temperatures, typically -78 °C for organolithium reagents. mdpi.comnih.gov The use of modern Grignard reagents or mixed metal-amide bases can often allow for higher operating temperatures and greater functional group tolerance. znaturforsch.comnih.gov
| Starting Material | Reagent | Conditions | Intermediate | Reference |
| 2,6-Dibromopyridine | n-Butyllithium | -78 °C | 2-Bromo-6-lithiopyridine | mdpi.com |
| 3,5-Dibromopyridine | i-PrMgCl·LiCl | -20 °C | 5-Bromo-3-pyridylmagnesium chloride | sci-hub.sethieme-connect.com |
| Bromo-heterocyclics | i-PrMgCl, then n-BuLi | 0 °C to -20 °C | Functionalized organometallic | nih.gov |
Strategies for Bromination at the C-3 Position of the Pyridine Ring
Achieving selective bromination specifically at the C-3 position is a key challenge in pyridine chemistry. As noted, direct EAS on an unsubstituted pyridine ring naturally favors the 3-position, but the required conditions are harsh and can be incompatible with sensitive functional groups. nih.govdavuniversity.org
A more contemporary and milder strategy involves the temporary opening of the pyridine ring to form a Zincke imine intermediate. nsf.govnih.gov This approach dramatically alters the electronic properties of the substrate. The reaction sequence involves N-activation of the pyridine, ring-opening with an amine, highly regioselective halogenation of the resulting acyclic imine, and subsequent ring-closing to regenerate the aromatic pyridine ring. nsf.govchemrxiv.org For C-3 bromination, N-bromosuccinimide (NBS) is employed as the bromine source under mild conditions. Computational and experimental studies show that the bromination step proceeds with high C-3 selectivity due to favorable transition state energetics. nsf.govchemrxiv.org This method provides a powerful tool for the late-stage functionalization of complex molecules containing a pyridine moiety. nih.gov
Methodologies for Introducing the tert-Butyl Moiety onto Pyridine Scaffolds
The introduction of a bulky tert-butyl group onto a pyridine ring presents its own set of steric and electronic hurdles.
Direct Alkylation Reactions on Pyridine Rings
Direct alkylation of the pyridine ring via electrophilic substitution, such as the Friedel-Crafts reaction, is generally unsuccessful due to the electron-deficient nature of the heterocycle which deactivates it towards electrophilic attack by carbocations. However, radical-based methods offer a viable alternative.
The Minisci reaction, for example, allows for the introduction of alkyl groups onto protonated heteroaromatic bases. The reaction of pyridine with pivalic acid, silver nitrate, and ammonium (B1175870) persulfate in sulfuric acid can generate the tert-butyl radical, which then adds to the pyridinium (B92312) ion, preferentially at the C-2 position, to yield 2-tert-butylpyridine. wikipedia.org While this demonstrates the feasibility of direct tert-butylation, it does not yield the desired 5-substituted isomer.
More recent advances have utilized mechanochemistry to achieve direct C-4 alkylation of pyridines. By using ball-milling to activate magnesium metal, a highly active mediator is generated that facilitates the coupling of pyridines with alkyl halides, including tertiary halides, with excellent C-4 regioselectivity via a proposed radical-radical coupling pathway. organic-chemistry.org
| Reaction Type | Reagents | Product | Key Feature | Reference |
| Minisci Reaction | Pyridine, Pivalic acid, AgNO₃, (NH₄)₂S₂O₈ | 2-tert-Butylpyridine | Radical-based C-2 alkylation | wikipedia.org |
| Mechanochemical | Pyridine, Alkyl Halide, Activated Mg | C-4 Alkylated Pyridine | Transition-metal-free, C-4 selectivity | organic-chemistry.org |
Nucleophilic Addition of Organometallic Reagents (e.g., Grignard, Magnesium Reagents)
A more versatile and controllable strategy for installing a tert-butyl group involves the nucleophilic addition of an organometallic reagent to an activated pyridine ring. researchgate.net This two-step sequence circumvents the challenges of direct electrophilic alkylation.
First, the pyridine nitrogen is activated to increase the electrophilicity of the ring carbons. This can be achieved by reaction with reagents like alkyl triflates to form pyridinium salts or with Lewis acids such as boron trifluoride (BF₃). rsc.orgchemrxiv.org The resulting activated species is then highly susceptible to nucleophilic attack.
In the second step, a tert-butyl organometallic reagent, such as di-tert-butylmagnesium (t-Bu₂Mg) or tert-butylmagnesium chloride (t-BuMgCl), is added. researchgate.net The nucleophile adds to the activated pyridine ring, typically at the C-4 position for 3-substituted pyridines. researchgate.net This regioselectivity is driven by a combination of electronic and steric factors. The final step involves an oxidation or elimination reaction to rearomatize the dihydropyridine (B1217469) intermediate, yielding the substituted pyridine product. researchgate.netrsc.org This method has proven effective for synthesizing a variety of 3-substituted 4-tert-butylpyridine (B128874) derivatives with high regioselectivity and compatibility with numerous functional groups. researchgate.net
| Pyridine Precursor | Activation | Nucleophile | Aromatization | Product Type | Reference |
| 3-Substituted Pyridine | TIPS-Cl | t-Bu₂Mg | Sulfur (microwave) | 3-Substituted 4-tert-butylpyridine | researchgate.net |
| Electron-deficient Pyridine | B₃H₇ | iPrMgCl·LiCl | Chloranil | 4-Alkylated Pyridine | rsc.org |
| Methyl Nicotinate | MeOTf | Grignard Reagents | - | Dihydropyridines | chemrxiv.org |
Multi-Step Synthetic Sequences and Convergence Strategies
The preparation of complex molecules like 3-Bromo-5-(tert-butyl)pyridine often requires multi-step synthetic sequences. A notable example is the synthesis of 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide, a key intermediate for a pharmaceutical candidate. acs.orgsci-hub.sesci-hub.se This process highlights the challenges and innovations in constructing such molecules.
Initially, a batch process was developed starting from 3,5-dibromopyridine. acs.orgsci-hub.sesci-hub.se This three-step sequence involved a magnesium-halogen exchange to form a heteroaryl Grignard reagent, followed by sulfonylation with sulfuryl chloride and subsequent reaction with tert-butylamine (B42293). acs.orgsci-hub.sesci-hub.se While effective on a small scale, this batch process proved difficult to scale up, with decreased yields and the formation of multiple metallated species. thieme-connect.com
To overcome these limitations, a more robust multi-step continuous flow process was designed and implemented. acs.orgsci-hub.se This approach offered superior control over reaction conditions, including temperature and mixing, leading to a more consistent and scalable synthesis. The continuous process also started with 3,5-dibromopyridine and involved the same core chemical transformations but in a controlled, continuous manner. acs.orgsci-hub.se This method successfully produced 76 kg of the desired arylsulfonamide with high purity. acs.org
Alternative synthetic routes to the key intermediate were also explored. One such route involved the chlorination of 3-pyridinesulfonic acid, followed by bromination and reaction with tert-butylamine, affording the target sulfonamide in a 52% yield. sci-hub.se However, this route suffered from harsh reaction conditions and contamination of the starting material with mercury, limiting its practicality for large-scale production. sci-hub.se Another approach starting from 3-amino-5-bromopyridine (B85033) only provided moderate yields. sci-hub.se
The development of synthetic routes for analogues often involves the strategic introduction of different functional groups. For instance, the synthesis of (R)-3-((E)-2-(Pyrrolidin-3-yl)vinyl)-5-(tetrahydropyran-4-yloxy)pyridine utilizes a palladium-catalyzed coupling of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate with 3-bromo-5-(tetrahydro-2H-pyran-4-yloxy)-pyridine. google.com The latter is prepared by coupling 3-bromo-5-hydroxypyridine (B18002) with 4-hydroxytetrahydro-2H-pyran. google.com This demonstrates a convergent strategy where two complex fragments are synthesized separately and then joined.
Similarly, the synthesis of various 3,5-disubstituted 7-azaindoles, which are analogues of substituted pyridines, employs a parallel synthetic route. nih.gov This strategy starts with 5-bromo-7-azaindole (B68098) and installs a pyrazole (B372694) at the 5-position via a Suzuki reaction. Subsequent iodination and tosylation, followed by another Suzuki reaction, allows for the introduction of various aryl or aliphatic groups at the 3-position. nih.gov
These examples underscore the importance of carefully designed multi-step sequences and convergent strategies in the synthesis of complex pyridine derivatives. The choice of strategy is often dictated by factors such as scalability, safety, and the desired structural diversity of the final products.
Table 1: Comparison of Synthetic Routes for a 3-Bromo-5-substituted Pyridine Analogue
| Starting Material | Key Steps | Reported Yield | Scale | Advantages | Disadvantages | Reference |
| 3,5-Dibromopyridine | 1. Mg-halogen exchange 2. Sulfonylation 3. Reaction with tert-butylamine (Batch) | 70% | 169 mmol | High yield on small scale | Difficult to scale, messy reactions | thieme-connect.com |
| 3,5-Dibromopyridine | 1. Mg-halogen exchange 2. Sulfonylation 3. Reaction with tert-butylamine (Continuous Flow) | 63% | 76 kg | Scalable, robust, good control | Requires specialized equipment | acs.orgsci-hub.sethieme-connect.com |
| 3-Pyridinesulfonic acid | 1. Chlorination 2. Bromination 3. Reaction with tert-butylamine | 52% | - | Alternative route | Harsh conditions, Hg contamination | sci-hub.se |
| 3-Amino-5-bromopyridine | - | Moderate | - | - | Moderate yields | sci-hub.se |
Explorations in Green Chemistry and Sustainable Synthesis Routes for Halogenated Pyridines
The development of environmentally friendly synthetic methods is a major focus in modern chemistry. For halogenated pyridines, several green chemistry approaches have been explored to minimize waste, reduce the use of hazardous materials, and improve energy efficiency.
One strategy involves the use of transition-metal-free reactions. For example, a method for the synthesis of 2-halogen-substituted pyridines has been developed that utilizes the decarboxylative halogenation of 2-picolinic acids with dihalomethane under oxygen conditions. rsc.org This process is operationally simple and avoids the use of toxic transition metals. rsc.org
Another green approach focuses on the use of sustainable solvents and energy sources. The synthesis of N-alkyl-2-pyridones from 2-halogenated pyridines has been achieved using water as the solvent, which is a significant improvement over traditional organic solvents. researchgate.net Furthermore, visible light has been employed as a sustainable energy source for the transition-metal-free C-H arylation of 2-phenylimidazo-[1,2-a]pyridines, which are structurally related to substituted pyridines. icsr.in This method demonstrates high energy efficiency and regioselectivity. icsr.in
Microwave-assisted organic synthesis is another powerful tool in green chemistry. The etherification of halogenated pyridines and quinolines with alkoxides and phenoxides has been efficiently carried out using solid-liquid phase transfer catalysis coupled with microwave irradiation. researchgate.net This method often requires no solvent or only a small amount of a non-polar solvent, significantly reducing waste. researchgate.net
Catalytic dehalogenation represents a green method for the remediation of halogenated waste streams. Copper(I) benzoate (B1203000) has been shown to be a key catalyst in the reduction and substitution of various halogenated pyridines under Dow-phenol conditions. researchgate.net This process can transform specific halogenated waste into less harmful substances. researchgate.net
The development of one-pot syntheses also contributes to greener chemical processes by reducing the number of reaction steps and purification procedures. A one-pot synthesis of 2,3-diphenylimidazo[1,2-a]pyridine (B2491438) derivatives has been reported, which streamlines the production process and minimizes resource consumption. icsr.in
These explorations into green chemistry provide promising alternatives to traditional synthetic methods for halogenated pyridines, offering pathways that are safer, more sustainable, and more efficient.
Table 2: Green Chemistry Approaches for the Synthesis of Halogenated Pyridines and Analogues
| Green Chemistry Principle | Methodology | Substrate/Product | Key Features | Reference |
| Use of Safer Solvents | Reaction in water | 2-Halogenated pyridines to N-alkyl-2-pyridones | Avoids volatile organic solvents | researchgate.net |
| Energy Efficiency | Visible-light-induced reaction | 2-Phenylimidazo-[1,2-a]pyridines | Transition-metal-free, energy-efficient | icsr.in |
| Catalysis | Copper(I) benzoate catalyzed dehalogenation | Halogenated pyridines | Remediation of halogenated waste | researchgate.net |
| Atom Economy/One-Pot Synthesis | One-pot C-H arylation | 2,3-Diphenylimidazo[1,2-a]pyridines | Minimized steps and resource use | icsr.in |
| Use of Renewable Feedstocks/Less Hazardous Reagents | Transition-metal-free decarboxylative halogenation | 2-Picolinic acids to 2-halogen-substituted pyridines | Avoids toxic transition metals | rsc.org |
| Waste Prevention | Microwave-assisted synthesis with minimal solvent | Halogenated quinolines and pyridines | Reduced solvent waste | researchgate.net |
Reactivity and Mechanistic Investigations of 3 Bromo 5 Tert Butyl Pyridine
Chemical Reactivity of the Bromo-Substituent
The carbon-bromine bond at the C3 position is the primary site for a range of substitution and coupling reactions, serving as a versatile handle for the introduction of new functional groups.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing halopyridines. The viability of SNAr on the pyridine (B92270) ring is significantly enhanced by its electron-deficient character. srtmun.ac.inmasterorganicchemistry.com For a reaction to proceed via the classic addition-elimination SNAr mechanism, the aromatic ring must typically be activated by strong electron-withdrawing groups, and the leaving group must be positioned at an activated site (ortho or para to the ring nitrogen). masterorganicchemistry.com
In 3-Bromo-5-(tert-butyl)pyridine, the bromine atom is at the C3 position (meta to the nitrogen), which is not as electronically activated as the C2, C4, or C6 positions. Direct SNAr at this position is therefore challenging and often requires harsh conditions. However, related transformations on other heterocyclic systems provide insight. For instance, studies on 5-bromo-1,2,3-triazines, which are more electron-deficient than pyridines, show that nucleophilic substitution with phenols can occur at the C5 position. organic-chemistry.orgnih.gov This reaction proceeds through a concerted mechanism rather than a classic Meisenheimer intermediate pathway. organic-chemistry.org In other cases, such as with 3-bromo-4-nitropyridine, the presence of a strongly activating nitro group facilitates nucleophilic substitution. iust.ac.ir
For 3,5-disubstituted pyridines, alternative mechanisms like the benzyne (B1209423) (or in this case, pyridyne) mechanism can be operative under strongly basic conditions (e.g., NaNH₂), although this can lead to mixtures of regioisomers. masterorganicchemistry.com The substitution of a bromo group on a pyridine ring can also be influenced by the nucleophile and reaction conditions, sometimes leading to unexpected products through ring-opening or rearrangements.
Electrophilic Transformations and Subsequent Functionalization
The term "electrophilic transformations of the bromo-substituent" is not a standard classification. Instead, the focus is on electrophilic substitution reactions occurring on the pyridine ring itself, where the reactivity is modulated by the existing bromo and tert-butyl groups. The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution compared to benzene (B151609). srtmun.ac.in Reactions like nitration, sulfonation, and halogenation require forcing conditions and often result in substitution at the C3 position, which is the least deactivated site. srtmun.ac.in
In this compound, both substituents are located at meta positions relative to the nitrogen. The bulky tert-butyl group is a weak ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. Their combined influence, along with the overriding deactivation by the ring nitrogen, makes further electrophilic substitution on the ring synthetically challenging. Any potential electrophilic attack would likely be directed to the C2, C4, or C6 positions, but would have to overcome significant electronic deactivation. The synthesis of related compounds, such as 2-bromo-4-(tert-butyl)pyridine, is typically achieved through the bromination of the pre-functionalized 4-(tert-butyl)pyridine rather than by substituting an existing pyridine.
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at C3 serves as an excellent leaving group in a wide array of transition metal-catalyzed cross-coupling reactions, which are the most common and versatile methods for functionalizing this compound.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Stille Couplings)
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent. It is widely used to synthesize biaryl compounds and other complex molecules. The reaction is tolerant of many functional groups and generally proceeds with high yields. B-alkyl Suzuki-Miyaura coupling has also been successfully applied to aryl bromides bearing acidic functional groups under non-aqueous conditions. lookchem.com
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Substrate Type | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 5-Bromoindazoles | High | researchgate.net |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Aqueous IPA | Reflux | Aryl sulfonamide | ~70 | researchgate.net |
| PdCl₂(PPh₃)₂ | Cs₂CO₃ | 1,4-Dioxane | N/A | Dichloropyridazine | N/A | researchgate.net |
Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound, also catalyzed by palladium. organic-chemistry.orgwikipedia.org It is known for its versatility and the stability of the organostannane reagents, though the toxicity of tin compounds is a significant drawback. organic-chemistry.orgwikipedia.org The reaction mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product. wikipedia.org Additives such as copper(I) iodide (CuI) can significantly accelerate the reaction rate. harvard.edu
Other Transition Metal-Mediated Transformations
Beyond the Suzuki and Stille reactions, the bromo-substituent enables numerous other important transformations.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form arylalkynes. beilstein-journals.orgorganic-chemistry.org Modern protocols have been developed that are copper-free or can be performed in greener solvents like water mixtures. researchgate.netchemrxiv.org A carbonylative version using tert-butyl isocyanide as a CO source has also been reported for aryl bromides. organic-chemistry.org
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. nih.govbeilstein-journals.org A significant challenge with aryl bromides can be a competing dehalogenation side reaction, but conditions can be optimized to favor the desired coupling product. nih.govbeilstein-journals.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds by coupling aryl halides with amines. The use of sterically demanding phosphine (B1218219) ligands has been crucial for the evolution of this reaction, enabling the coupling of a wide range of aryl bromides and chlorides. researchgate.net
Magnesium-Halogen Exchange: The bromo group can be converted into a more reactive organometallic species. A key example is the magnesium-halogen exchange to form a Grignard reagent. In the synthesis of a pharmaceutical intermediate, 3,5-dibromopyridine (B18299) was selectively converted at one of the bromine positions to a Grignard reagent using i-PrMgCl·LiCl. sci-hub.sesci-hub.se This intermediate was then trapped with sulfuryl chloride and reacted with tert-butylamine (B42293). sci-hub.sesci-hub.se This demonstrates a powerful strategy for functionalizing the C3 position of the pyridine ring.
Functionalization at Various Pyridine Ring Positions
While the bromo-substituent is a primary handle for functionalization, modern synthetic methods also allow for direct C-H functionalization at other positions on the pyridine ring, bypassing the need for pre-installed leaving groups.
Direct C-H activation of pyridines is challenging due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom, but significant progress has been made. acs.org
C-H Borylation: Iridium-catalyzed C-H borylation allows for the introduction of a boronic ester group at positions that are sterically accessible. For 3-substituted pyridines, this often occurs at the C5 or C4 position, providing a complementary approach to traditional cross-coupling.
C3-Arylation: Palladium-catalyzed C3-arylation of pyridines has been achieved using phenanthroline as a ligand, enabling the synthesis of bipyridine structures. beilstein-journals.org
Decarboxylative C-H Functionalization: In some systems, a carboxyl group can be used as a traceless directing group to guide C-H functionalization at the ortho position, followed by decarboxylation. acs.org For 4-tert-butylpyridine (B128874), this method has shown exclusive reactivity. acs.org
Base-Catalyzed Halide Isomerization: A novel strategy involves the base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines. This allows for subsequent nucleophilic substitution to occur selectively at the C4 position, a site not directly accessible from the starting 3-bromo isomer.
| Reaction Type | Catalyst/Reagent | Position Functionalized | Key Feature | Reference |
| C-H Arylation | Pd(II) / Phenanthroline | C3 | Direct arylation of the pyridine C-H bond. | beilstein-journals.org |
| C-H Alkylation | Yttrium Complex | C2 (ortho) | Alkylation with nonpolar unsaturated substrates like styrenes. | beilstein-journals.org |
| Decarboxylative C-H Functionalization | Ag/Pd Catalysis | Variable | Uses a carboxylic acid as a transient directing group. | acs.org |
| Halide Isomerization / Substitution | KOH / 18-crown-6 | C4 | Isomerizes 3-bromopyridine (B30812) to 4-bromopyridine, enabling 4-substitution. | researchgate.net |
Reactions Involving Activation of the Pyridine Nitrogen Atom
Mechanistic Studies of Rearrangement and Migration Phenomena in Substituted Pyridines
Substituted pyridines can undergo various rearrangement and migration reactions, often driven by photochemical or thermal energy, or facilitated by catalysis. These transformations can lead to significant skeletal remodeling. While specific studies on this compound are not prevalent, general mechanistic principles for substituted pyridines are applicable.
One notable class of rearrangements involves energy-transfer catalysis. chinesechemsoc.orgchinesechemsoc.org For instance, visible-light-mediated energy-transfer catalysis can induce radical migrations in pyridine-containing molecules. A proposed mechanism for a di-π-methane rearrangement involves the generation of a diradical species through energy transfer from a photocatalyst. chinesechemsoc.org This diradical can then undergo cyclization with the pyridine moiety, leading to a strained intermediate that rearomatizes to form a rearranged product. chinesechemsoc.orgchinesechemsoc.org Such rearrangements can be used to construct complex three-membered ring or bicyclic pyridine structures. chinesechemsoc.org
The efficiency and pathway of these rearrangements are highly dependent on the substitution pattern of the pyridine ring. While electron-transfer mechanisms are common in many radical transformations of pyridines, energy-transfer-facilitated rearrangements offer complementary and sometimes unprecedented reaction pathways. chinesechemsoc.org Mechanistic studies propose the formation of diradical intermediates that evolve through cyclization and radical recombination steps to yield the final rearranged products. chinesechemsoc.org
Structural Diversification and Comparative Studies with Derivatives and Analogues
Synthesis of Novel Derivatives of 3-Bromo-5-(tert-butyl)pyridine
The chemical scaffold of this compound serves as a versatile starting point for the synthesis of a wide array of novel derivatives. Various synthetic strategies are employed to modify this core structure, introducing new functional groups and extending its molecular complexity. These methods often leverage the reactivity of the bromine atom and the pyridine (B92270) ring itself.
Cross-coupling reactions are a cornerstone in the derivatization of this compound. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling enable the introduction of aryl and heteroaryl groups at the 3-position. This is exemplified by the coupling of the pyridine with boronic acids or their esters. Similarly, Buchwald-Hartwig amination allows for the formation of C-N bonds, introducing various amine functionalities. nih.gov
Furthermore, the bromine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions, although this is generally less facile on an electron-rich pyridine ring unless activated by strongly electron-withdrawing groups. nih.gov Nevertheless, under specific conditions, nucleophiles such as alkoxides and thiolates can be introduced. acs.org The synthesis of various derivatives is crucial for exploring structure-activity relationships in medicinal chemistry and for developing new materials with tailored properties.
Below is a table showcasing examples of derivatives synthesized from bromo-substituted pyridines, illustrating the diversity of accessible structures.
| Derivative Type | Synthetic Method | Reagents | Potential Application |
| Arylated Pyridines | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, Base | Medicinal Chemistry, Materials Science |
| Aminated Pyridines | Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | Pharmaceuticals, Ligand Synthesis |
| Ether-linked Pyridines | Nucleophilic Aromatic Substitution | Alkoxides | Agrochemicals, Fine Chemicals |
Comparative Analysis of Reactivity and Regioselectivity with Positional Isomers
The reactivity and regioselectivity of bromo-(tert-butyl)pyridines are profoundly influenced by the relative positions of the bromine atom and the tert-butyl group on the pyridine ring. A comparative analysis of these positional isomers provides valuable insights into the interplay of electronic and steric effects.
Influence of Bromine Atom Position on Electronic Distribution and Reaction Pathways
The position of the bromine atom on the pyridine ring significantly alters the molecule's electronic landscape and dictates its reactivity in various chemical transformations. The electron-withdrawing nature of the pyridine nitrogen creates an electron-deficient ring system, and the placement of the bromine atom can either exacerbate or mitigate this effect at different positions. vulcanchem.com
For example, in 2-bromopyridine (B144113) derivatives, the bromine atom is at a position highly activated towards nucleophilic substitution and is an excellent leaving group in palladium-catalyzed cross-coupling reactions. In contrast, a bromine atom at the 3- or 5-position is generally less reactive towards nucleophilic attack due to the electronic distribution of the pyridine ring. The regioselectivity of reactions such as metalation is also heavily dependent on the bromine's location, which directs incoming electrophiles to specific sites on the ring. The differing electronic environments of the positional isomers can be observed through techniques like NMR spectroscopy, where the chemical shifts of the pyridine protons are indicative of the electron density at each position.
| Isomer | Bromine Position | General Reactivity Trend |
| 2-Bromo-(tert-butyl)pyridine | 2 | High reactivity in nucleophilic substitution and cross-coupling. |
| 3-Bromo-(tert-butyl)pyridine | 3 | Moderate reactivity, often requiring specific catalytic systems. |
| 4-Bromo-(tert-butyl)pyridine | 4 | Reactivity influenced by the para-relationship to the nitrogen. |
Steric and Electronic Effects of the tert-Butyl Group on Molecular Reactivity
The tert-butyl group, with its significant steric bulk and weak electron-donating character, exerts a profound influence on the reactivity of the pyridine ring. Its presence can hinder or even block access of reagents to adjacent positions, thereby directing reactions to other sites on the molecule. vulcanchem.com This steric hindrance is a powerful tool for achieving regioselectivity in synthesis.
Development of Diversified Functionalized Pyridine Scaffolds for Synthetic Applications
The development of diversified functionalized pyridine scaffolds is a critical endeavor in modern organic synthesis, with significant implications for drug discovery and materials science. nih.govresearchgate.net Starting from foundational molecules like this compound, chemists can access a vast chemical space of novel compounds. nih.gov The strategic functionalization of the pyridine core allows for the fine-tuning of electronic properties, solubility, and three-dimensional shape, which are all crucial parameters for biological activity and material performance.
The ability to introduce a variety of functional groups onto the pyridine ring through methods such as cross-coupling, C-H functionalization, and nucleophilic substitution has enabled the construction of extensive libraries of pyridine derivatives. nih.govacs.org These libraries are invaluable for high-throughput screening in the search for new therapeutic agents. The pyridine motif is a common feature in many FDA-approved drugs, and the ability to create diverse analogues is essential for optimizing lead compounds. researchgate.net Furthermore, functionalized pyridines serve as important ligands in coordination chemistry, where their electronic and steric properties can be tailored to modulate the catalytic activity of metal complexes.
Spectroscopic Characterization and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.
Proton NMR data for pyridine (B92270) derivatives reveal distinct signals for the aromatic protons. For instance, in related bromopyridine compounds, the pyridine protons typically appear in the range of δ 7.2–8.5 ppm. The tert-butyl group, a prominent feature of the titular compound, characteristically presents as a singlet around δ 1.35 ppm in the ¹H NMR spectrum due to the nine equivalent protons. The specific chemical shifts and coupling patterns of the pyridine ring protons are crucial for confirming the 3,5-disubstitution pattern.
Table 1: Representative ¹H NMR Data for Substituted Pyridines
| Compound | Functional Group | Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|---|
| 2-Bromo-4-(tert-butyl)pyridine | tert-butyl protons | ~1.35 | Singlet |
| Pyridine protons | 7.2–8.5 | Multiplet | |
| tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate | tert-butyl protons | ~1.4 | Singlet |
| Pyrazolo-pyridine protons | 3.0–4.5 | - |
This table presents representative data for related compounds to illustrate typical chemical shifts.
Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. In substituted pyridines like 4-(tert-butyl)pyridine, the carbon atoms of the pyridine ring show distinct resonances. chemicalbook.com For example, the carbon attached to the tert-butyl group (C4) and the para-carbon (C1) appear at specific chemical shifts, while the carbons of the tert-butyl group itself also have a characteristic resonance. chemicalbook.com The specific chemical shifts in the ¹³C NMR spectrum of 3-Bromo-5-(tert-butyl)pyridine would definitively confirm the substitution pattern on the pyridine ring.
Table 2: ¹³C NMR Data for 4-(tert-butyl)pyridine
| Carbon Atom | Chemical Shift (δ ppm) |
|---|---|
| 1 | 159.76 |
| 2 | 149.67 |
| 3 | 120.64 |
| 4 | 34.54 |
| 5 | 30.46 |
Data for 4-(tert-butyl)pyridine in CDCl₃. chemicalbook.com
Two-dimensional (2D) NMR techniques are invaluable for assembling complex molecular structures. scholaris.ca Correlation Spectroscopy (COSY) helps identify proton-proton couplings within the pyridine ring. mdpi.com Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively. These correlations are instrumental in assigning the specific regiochemistry of the bromo and tert-butyl substituents on the pyridine ring. The Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of different protons. mdpi.com
While not directly applicable to this compound itself, derivatives of this compound containing specific heteroatoms can be analyzed by corresponding heteronuclear NMR techniques. For instance, if a derivative were synthesized to include a fluorine-containing group, ¹⁹F NMR would be a crucial tool for its characterization. nuph.edu.ua Similarly, phosphorus-containing derivatives could be analyzed by ³¹P NMR. acs.org Boron-containing derivatives, which can be formed from bromopyridines, are characterized using ¹¹B NMR. chemscene.com
Advanced Multidimensional NMR Techniques (e.g., 2D NMR, COSY, HMQC, HMBC, NOESY, EXSY)
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (214.10 g/mol ). bldpharm.com Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). derpharmachemica.com Fragmentation patterns would likely involve the loss of the tert-butyl group or the bromine atom.
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification and Molecular Fingerprinting
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a substituted pyridine would show characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the range of 3000-3100 cm⁻¹. The vibrations of the pyridine ring itself usually appear in the 1400-1600 cm⁻¹ region. The presence of the tert-butyl group would be indicated by C-H stretching vibrations around 2960 cm⁻¹. acs.org
Table 3: General IR Absorption Ranges for Substituted Pyridines
| Functional Group | Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch (tert-butyl) | ~2960 |
| Pyridine Ring Vibrations | 1400-1600 |
This table provides general ranges for characteristic IR absorptions.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
A diligent search for experimental data pertaining to the electronic absorption (UV-Vis) and fluorescence spectroscopy of this compound yielded no specific results. Scientific literature detailing the electronic transitions, molar absorptivity, quantum yields, or excited-state lifetimes for this particular compound could not be located. Therefore, a data table for its photophysical properties cannot be compiled at this time.
Single Crystal X-ray Diffraction (XRD) for Definitive Solid-State Structural Elucidation
Similarly, no published single-crystal X-ray diffraction data for this compound is available in the public domain. Consequently, a definitive elucidation of its solid-state structure, including key bond lengths, bond angles, and crystal packing information, cannot be provided. A data table for its crystallographic parameters remains unpopulated due to the absence of these research findings.
Computational Chemistry and Theoretical Studies of 3 Bromo 5 Tert Butyl Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By employing functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can gain a comprehensive understanding of the electronic properties of compounds like 3-bromo-5-(tert-butyl)pyridine.
Key electronic parameters that can be determined through DFT calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A smaller energy gap generally suggests higher reactivity. mdpi.com For instance, in related pyridine (B92270) derivatives, the introduction of electron-withdrawing groups can lower the LUMO energy, making the molecule more susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) analysis, another component of DFT studies, reveals details about charge transfer and intramolecular interactions. researchgate.net This analysis can quantify the electron-withdrawing effects of substituents on the pyridine ring. Furthermore, DFT calculations can predict reactivity indices, which help in identifying the most probable sites for electrophilic or nucleophilic attack on the molecule.
The following table showcases typical electronic properties that can be calculated for a molecule like this compound using DFT.
| Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | A measure of the net molecular polarity. | Influences intermolecular interactions and solubility. |
| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule. | Predicts the ability to form a negative ion. |
| Ionization Potential | The energy required to remove an electron from a neutral atom or molecule. | Indicates the ease with which a molecule can be oxidized. |
This table is illustrative and the values would need to be specifically calculated for this compound.
Molecular Geometry Optimization and Conformational Analysis
Computational methods are extensively used to determine the most stable three-dimensional structure of a molecule through geometry optimization. mdpi.com For this compound, this process involves finding the arrangement of atoms that corresponds to the lowest energy state. DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), are employed for this purpose. researchgate.netijisrt.com The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. ijisrt.com
The presence of the flexible tert-butyl group necessitates a conformational analysis to identify the different possible spatial arrangements (conformers) and their relative energies. mdpi.comacs.org This analysis is critical as the conformation can significantly influence the molecule's physical and chemical properties. The tert-butyl group can cause steric hindrance, leading to slight deviations from planarity in the pyridine ring. Torsional barrier analysis, calculated using DFT, can quantify the energy required for rotation around specific bonds, providing insight into the molecule's flexibility. researchgate.net
The results of these computational studies can be validated by comparing them with experimental data from techniques like X-ray crystallography, if available. mdpi.com
Below is a hypothetical data table illustrating the kind of information obtained from a geometry optimization of this compound.
| Parameter | Atom(s) Involved | Calculated Value (Illustrative) |
| Bond Length | C-Br | 1.90 Å |
| Bond Length | C-N (in ring) | 1.34 Å |
| Bond Angle | C-C-Br | 119° |
| Dihedral Angle | C-C-C(tert-butyl)-C | 60° |
Note: These values are illustrative and would be the output of a specific computational calculation.
Elucidation of Reaction Mechanisms and Characterization of Transition States
Computational chemistry plays a vital role in elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. researchgate.net For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, DFT calculations can map out the entire reaction coordinate. acs.org This involves identifying reactants, products, any intermediates, and, crucially, the transition states.
A transition state is a high-energy, transient species that exists at the peak of the energy profile connecting reactants and products. researchgate.netnih.gov Locating and characterizing the geometry and energy of transition states is a key outcome of these computational studies. researchgate.netnih.gov The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. nih.gov
For instance, in a nucleophilic aromatic substitution reaction, computational models can help determine whether the mechanism is a stepwise process involving a Meisenheimer complex or a concerted process where bond-making and bond-breaking occur simultaneously. acs.org These studies can also shed light on the role of catalysts and the effect of solvents on the reaction pathway. acs.org
The following table outlines the key elements in a computational study of a reaction mechanism.
| Element | Description | Computational Output |
| Reactants | The starting materials of the reaction. | Optimized geometries and energies. |
| Intermediates | Stable or semi-stable species formed during the reaction. | Optimized geometries and energies. |
| Transition States | The highest energy point along the reaction coordinate. | Geometry, energy, and vibrational frequencies (one imaginary frequency). |
| Products | The final materials formed in the reaction. | Optimized geometries and energies. |
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for the reaction to occur. | Energy difference between the transition state and reactants. |
| Reaction Energy (ΔG_rxn) | The overall energy change of the reaction. | Energy difference between the products and reactants. |
Computational Prediction and Validation of Spectroscopic Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation of the computed structure.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of organic molecules. researchgate.netresearchgate.net The calculated shifts for this compound can be correlated with experimental spectra to confirm its structure. researchgate.net Discrepancies between calculated and experimental values can often be reconciled by considering solvent effects in the calculations. researchgate.net
Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. researchgate.netresearchgate.net Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending) of the molecule's bonds. researchgate.net While there is often a systematic overestimation of frequencies in the calculations, this can be corrected using scaling factors, leading to excellent agreement with experimental spectra. researchgate.net This comparison serves as a powerful tool for confirming the computed geometry and for the assignment of experimental vibrational bands. researchgate.netresearchgate.net
An example of a data table comparing experimental and calculated spectroscopic data is shown below.
| Spectroscopic Data | Experimental Value (ppm or cm⁻¹) (Illustrative) | Calculated Value (ppm or cm⁻¹) (Illustrative) | Assignment (Illustrative) |
| ¹H NMR (δ) | 8.5 | 8.6 | Pyridine ring proton |
| ¹³C NMR (δ) | 150 | 151 | Pyridine ring carbon |
| IR Frequency (ν) | 1580 | 1595 (scaled) | C=C stretching |
| IR Frequency (ν) | 650 | 660 (scaled) | C-Br stretching |
These are hypothetical values for illustrative purposes.
Analysis of Non-Covalent Interactions and Supramolecular Assembly
Beyond the study of individual molecules, computational chemistry is instrumental in understanding how molecules of this compound interact with each other in the solid state or in solution. This involves the analysis of non-covalent interactions, which are crucial in determining the supramolecular assembly and crystal packing of the compound. mdpi.com
Techniques such as Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net This method allows for the identification and characterization of various types of contacts, such as hydrogen bonds (e.g., C-H···N), halogen bonds (C-Br···N), and π-π stacking interactions between pyridine rings. researchgate.net The analysis provides percentages of different types of intermolecular contacts, highlighting the most significant forces responsible for the crystal packing. researchgate.net
Understanding these non-covalent interactions is essential as they influence the physical properties of the compound, including its melting point, solubility, and crystal morphology. Computational studies can predict how the molecule might self-assemble into larger, ordered structures. acs.org
The table below summarizes common non-covalent interactions that could be studied for this compound.
| Interaction Type | Description | Potential Role in Supramolecular Assembly |
| Halogen Bonding | An attractive interaction between the electrophilic region of the bromine atom and a nucleophilic site (e.g., the nitrogen atom of another pyridine ring). | Can act as a directional force in crystal engineering, guiding the formation of specific supramolecular architectures. |
| Hydrogen Bonding | Weak electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom (e.g., C-H···N). | Plays a significant role in determining the packing of molecules in the crystal lattice. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the stabilization of the crystal structure by allowing for favorable packing of the pyridine rings. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Ubiquitous interactions that contribute to the overall stability of the condensed phase. |
Applications in Advanced Organic Synthesis and Materials Science Research
Utilization as a Key Building Block in the Synthesis of Complex Organic Molecules
The strategic placement of a reactive bromine atom and a sterically demanding tert-butyl group makes 3-Bromo-5-(tert-butyl)pyridine a significant intermediate in the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical sectors. guidechem.com The bromine at the C-3 position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds.
A notable application of a closely related scaffold is in the synthesis of BMS-919373, a pharmaceutical candidate for treating atrial fibrillation. sci-hub.se The synthesis utilized 5-bromo-N-(tert-butyl)pyridine-3-sulfonamide, an intermediate prepared from 3,5-dibromopyridine (B18299). sci-hub.se This highlights the utility of the 3,5-substituted pyridine (B92270) core in building complex, biologically active molecules. The process involved a magnesium-halogen exchange followed by sulfonylation and reaction with tert-butylamine (B42293). sci-hub.se
Similarly, derivatives like tert-butyl (5-bromopyridin-3-yl)carbamate are employed as intermediates to synthesize a variety of pyridine-containing compounds for medicinal and agrochemical research. The bromo- and tert-butyl-substituted pyridine framework is also integral to the synthesis of kinase inhibitors, where the pyrazole-pyridine scaffold can act as an ATP-mimetic. vulcanchem.com The bromine atom allows for the introduction of various aryl or heteroaryl groups via Suzuki-Miyaura coupling to optimize the inhibitor's selectivity and potency. vulcanchem.com
Table 1: Examples of Complex Molecules Synthesized from Related Bromo-Pyridine Building Blocks
| Starting Material/Core Structure | Synthetic Reaction Type | Resulting Complex Molecule/Class | Research Area |
|---|---|---|---|
| 3,5-Dibromopyridine | Magnesium-Halogen Exchange, Sulfonylation | BMS-919373 (IKur Inhibitor) sci-hub.se | Pharmaceuticals sci-hub.se |
| tert-Butyl (5-bromopyridin-3-yl)carbamate | General Organic Synthesis | Pyridine Derivatives | Pharmaceuticals, Agrochemicals |
| Pyrazolo[3,4-c]pyridine Core (bromo-substituted) | Suzuki-Miyaura Coupling | Kinase Inhibitors vulcanchem.com | Pharmaceuticals vulcanchem.com |
Role as a Precursor in the Development of Functionalized Polymeric Materials
The unique electronic and steric properties of this compound lend themselves to its use as a precursor in materials science for creating functionalized polymers. smolecule.com The bromine atom can be converted into a variety of other functional groups, which can then be polymerized or grafted onto existing polymer chains.
A direct application of a similar structural motif is seen in the synthesis of coordination polymers. For instance, the ligand 2,2′-(2-bromo-5-tert-butyl-1,3-phenylene)bis(1-methyl-1H-benzimidazole), when reacted with mercury(II) chloride, forms a one-dimensional zigzag helical coordination polymer. iucr.org This demonstrates how the bromo-tert-butyl-aryl unit can be a fundamental component in constructing extended polymeric networks with specific structural and potentially functional properties. iucr.org
Furthermore, related bromo-pyrazole compounds are utilized in creating functional materials through polymerization or cross-linking reactions. smolecule.com The tert-butyl group in these precursors often enhances the solubility of the resulting polymers in non-polar solvents and can introduce steric hindrance that affects the final material's morphology and properties. rsc.org While direct polymerization of this compound is not widely documented, its functional derivatives are valuable for synthesizing materials with unique optical or electronic characteristics.
Application in the Design and Synthesis of Ligands for Transition Metal Catalysis
The pyridine nucleus is a cornerstone of ligand design in transition metal catalysis, and the specific substitution pattern of this compound makes it an attractive scaffold for creating specialized ligands. The nitrogen atom of the pyridine ring serves as a primary coordination site, while the substituents at the 3- and 5-positions can be used to tune the ligand's steric and electronic environment.
Research has shown that the isomer 2-Bromo-4-(tert-butyl)pyridine forms stable complexes with transition metals, where the steric bulk of the tert-butyl group creates a unique coordination sphere that can improve the selectivity and efficacy of metal-based catalysts. This principle is directly applicable to the 3-bromo-5-tert-butyl isomer.
A significant application is in the synthesis of pincer ligands. For example, 3,5-dihydroxypyridine has been used as a starting point to create "reverse" POCOP pincer ligands containing di-tert-butylphosphinite groups. acs.org These ligands form stable complexes with rhodium and nickel, demonstrating the utility of the pyridine-3,5-disubstituted framework in catalysis. acs.org
Additionally, the closely related compound 3-bromo-5-(tert-butyl)salicylaldehyde is a key precursor for preparing tridentate Schiff base ligands. researchgate.net These ligands are used in catalytic enantioselective reactions, such as titanium-catalyzed aldol (B89426) additions, showcasing how the bromo-tert-butyl substitution pattern is leveraged to build sophisticated catalytic systems. researchgate.net
Table 2: Research Findings on Pyridine-Based Ligands with tert-Butyl Groups
| Ligand Precursor/Core | Metal | Application/Finding |
|---|---|---|
| 2-Bromo-4-(tert-butyl)pyridine | Transition Metals | Forms stable complexes; tert-butyl group enhances selectivity. |
| 3,5-Dihydroxypyridine | Rhodium, Nickel | Precursor to "reverse" POCOP pincer ligands with di-tert-butylphosphinite groups. acs.org |
| 3-Bromo-5-(tert-butyl)salicylaldehyde | Titanium | Used to synthesize tridentate Schiff base ligands for enantioselective aldol reactions. researchgate.net |
Integration into Fluorescent Probe Design and Development for Chemical Research
Substituted pyridines are increasingly used as the core scaffold for fluorescent probes due to their versatile chemistry and favorable photophysical properties. The this compound structure can be functionalized to create novel sensors for ions and small molecules. The bromine atom serves as a key site for introducing fluorophores or binding moieties through cross-coupling reactions.
For example, a fluorescent turn-on probe for zinc ions was developed from 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) and a pyridine-containing diamine. rsc.org This demonstrates how the di-tert-butyl substitution pattern on an aromatic ring, coupled with a pyridine unit, can be exploited to design chemosensors. The probe's fluorescence is enhanced upon binding to Zn(II), a mechanism attributed to the chelation-enhanced fluorescence (CHEF) effect. rsc.org
The development of novel fluorescent scaffolds based on pyrido[3,2-b]indolizine, an isomeric system to structures accessible from 3-bromopyridines, highlights the potential of these heterocycles in bioimaging. nih.gov By modifying the electronic nature of the pyridine ring system, researchers can tune the emission color and create fluorogenic probes that "turn on" in specific environments, such as lipid droplets in living cells. nih.gov Bromo-substituted precursors are critical in these syntheses, enabling the attachment of various functional groups to modulate the probe's properties. acs.org
Employment in Chemical Biology Research Methodologies (e.g., as chemical probes or ligands in biochemical assays)
In chemical biology, small molecules that can selectively interact with biological targets like enzymes and receptors are essential tools. The this compound scaffold is a valuable starting point for the synthesis of such chemical probes and ligands.
A primary application is in the development of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that mimics the adenine (B156593) structure of ATP, allowing them to bind to the enzyme's active site. The bromo-substituted pyridine core is ideal for this purpose, as the bromine can be replaced with various substituents via cross-coupling reactions to fine-tune binding affinity and selectivity. vulcanchem.comnih.gov For example, derivatives of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine, synthesized from bromo-pyridine precursors, have been developed as inhibitors of the inflammatory kinases TBK1 and IKKε, which are targets for obesity treatment. nih.gov
Similarly, isothiazolo[4,5-b]pyridines, synthesized from 3,6-dibromoisothiazolo[4,5-b]pyridine, have been explored as inhibitors for cyclin G-associated kinase (GAK). rsc.org These studies underscore the importance of bromo-pyridine intermediates in generating libraries of compounds for screening against biological targets. The use of related silyl-protected bromopyridines as ligands in biochemical assays to study enzyme activities and protein interactions has also been reported, further cementing the role of this chemical class in chemical biology research.
Future Research Directions and Perspectives
Development of Novel and Highly Efficient Synthetic Pathways
The synthesis of 3-Bromo-5-(tert-butyl)pyridine, while established, presents opportunities for the development of more efficient, sustainable, and scalable methods. Future research should prioritize the exploration of novel synthetic strategies that offer improvements in yield, atom economy, and environmental impact.
Key Research Thrusts:
C-H Activation/Functionalization: Direct C-H activation and subsequent bromination of 5-(tert-butyl)pyridine represents a highly atom-economical approach. Research into transition-metal-catalyzed C-H functionalization, particularly with palladium, rhodium, or ruthenium catalysts, could provide a direct and regioselective route to the target compound, minimizing the need for pre-functionalized starting materials and reducing waste streams.
Flow Chemistry: The implementation of continuous flow technologies for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and process control. sci-hub.se Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. sci-hub.se This approach is particularly well-suited for handling hazardous reagents and managing exothermic reactions. sci-hub.se
Alternative Brominating Agents: Investigating greener and more selective brominating agents beyond traditional reagents like N-bromosuccinimide (NBS) and bromine is a crucial area of future research. Exploring enzyme-catalyzed bromination or the use of solid-supported brominating agents could lead to more environmentally benign synthetic protocols.
Exploration of Undiscovered Reactivity Modes and Precise Regioselectivity Control
The bromine atom and the sterically demanding tert-butyl group in this compound dictate its reactivity. While its use in cross-coupling reactions is known, there is considerable scope for exploring new reaction manifolds and achieving precise control over regioselectivity.
Key Research Thrusts:
Advanced Cross-Coupling Reactions: Moving beyond standard Suzuki and Buchwald-Hartwig couplings, future work could explore more challenging transformations. This includes photoredox-catalyzed and electrochemically-driven cross-coupling reactions, which can often proceed under milder conditions and tolerate a broader range of functional groups.
Regioselective Functionalization: The presence of the bulky tert-butyl group can influence the regioselectivity of further functionalization reactions on the pyridine (B92270) ring. Systematic studies are needed to understand and control the directing effects of the existing substituents in reactions such as lithiation-trapping, halogen-metal exchange, and further C-H functionalization. Computational studies can play a key role in predicting and rationalizing the observed regioselectivity. nih.gov
Pyridyne Chemistry: The generation of a 3,4-pyridyne intermediate from this compound could open up a new avenue for the synthesis of highly substituted pyridines. nih.gov Research into the regioselectivity of nucleophilic addition and cycloaddition reactions with this transient intermediate, influenced by the tert-butyl group, would be a valuable endeavor. nih.gov
Expansion into Emerging Frontiers in Material Science and Organic Electronics
Pyridine-containing molecules are increasingly being investigated for their applications in material science and organic electronics. The unique electronic properties and structural features of this compound make it an attractive building block for the design of novel functional materials.
Key Research Thrusts:
Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are often used as electron-transporting or emissive materials in OLEDs. The introduction of the this compound moiety into larger conjugated systems could lead to the development of new materials with tailored electronic properties, such as improved charge transport and luminescence efficiency.
Organic Photovoltaics (OPVs): As a component in donor or acceptor materials for OPV devices, this compound could contribute to enhancing device performance. Its electron-deficient nature and potential for chemical modification make it a versatile building block for tuning the energy levels and morphology of the active layer in solar cells.
Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs): The pyridine nitrogen atom can act as a coordination site for metal ions, making this compound a potential ligand for the construction of novel MOFs. rsc.orgresearchgate.net These materials have applications in gas storage, separation, and catalysis. Similarly, it could be incorporated into the structure of COFs, which are of interest for their porosity and stability. rsc.orgresearchgate.net
Deeper Mechanistic Understanding Through the Integration of Advanced Experimental and Computational Approaches
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The integration of advanced experimental techniques with computational modeling will be instrumental in achieving this. plos.org
Key Research Thrusts:
In-situ Spectroscopic Studies: The use of in-situ spectroscopic techniques, such as NMR and IR spectroscopy, can provide real-time information about the formation of intermediates and the kinetics of reactions involving this compound. This can help to elucidate complex reaction pathways.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction mechanisms, predict transition state energies, and rationalize observed reactivity and regioselectivity. plos.orgresearchgate.net This can guide experimental design and lead to a more profound understanding of the factors controlling the chemical behavior of the compound. plos.orgresearchgate.net
Combined Experimental and Computational Investigations: The most powerful approach will involve a synergistic combination of experimental and computational studies. rsc.orgresearchgate.netplos.orgresearchgate.net For instance, experimentally observed reaction outcomes can be rationalized and predicted through computational modeling, while computational predictions can be validated through targeted experiments. This integrated approach will accelerate the pace of discovery and innovation in the chemistry of this compound. rsc.orgresearchgate.netplos.orgresearchgate.net
Q & A
Q. Basic
- Personal protective equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact with brominated intermediates .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr gas).
- Waste management : Halogenated waste must be segregated and treated with neutralizing agents (e.g., NaHCO) before disposal .
What role does this compound play in developing nonlinear optical (NLO) materials?
Advanced
The electron-withdrawing bromine and bulky tert-butyl group enhance polarizability, making it a candidate for NLO applications. Key steps include:
- Hyperpolarizability measurements : Electric field-induced second harmonic generation (EFISHG) quantifies β values.
- Crystal engineering : Co-crystallization with electron donors (e.g., triarylamines) amplifies charge-transfer interactions .
- Device integration : Thin-film deposition (e.g., spin-coating) tests performance in electro-optic modulators .
How can regioselectivity challenges in subsequent functionalization (e.g., Suzuki coupling) be mitigated?
Advanced
The tert-butyl group directs electrophilic substitution to the para position relative to bromine. For cross-couplings:
- Directing groups : Temporary protection of the pyridine nitrogen with Boc groups improves Suzuki-Miyaura coupling yields .
- Microwave-assisted synthesis : Reduces reaction times and byproduct formation in Pd-mediated couplings .
- High-throughput screening : Robotics assess ligand/substrate combinations for optimal selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
